- A process for the preparation of β-amino alcohol derivatives, India, , ,
Cas no 93-90-3 (2-(N-Methylanilino)ethanol)
2-(N-Methylanilino)ethanol Properties
Names and Identifiers
-
- 2-(Methyl(phenyl)amino)ethanol
- N-methyl-N-phenylethanolamine
- N-(2-Hydroxyethyl)-N-methylaniline
- 2-(Methylphenylamino)ethanol
- 2-(N-METHYLANILINO)ETHANOL
- 2.N-Methylanilinoethanol
- N-methyl-N-(2-hydroxyethyl)aniline
- n-Methyl-n-hydroxyethyl aniline
- N-Methyl-N-2-ethanolaniline
- ETHANOL, 2-(METHYLPHENYLAMINO)-
- Phenylmethylethanolamine
- N-Methyl-N-hydroxyethylaniline
- 2-(N-Methylaniline)ethanol
- Phenylmethyl ethanol amine
- 2-(N-Methyl-N-phenylamino)ethanol
- Ethanol, 2-(N-methylanilino)-
- 2-[methyl(phenyl)amino]ethanol
- 2-(N-Fenyl-N-methylamino)ethanol
- 2-[methyl(phenyl)amino]ethan-1-ol
- EINECS
- 2-(Methylphenylamino)ethanol (ACI)
- Ethanol, 2-(N-methylanilino)- (6CI, 7CI, 8CI)
- N-Hydroxyethyl-N-methylaniline
- N-Methyl-N-hydroethyl aniline
- N-Methyl-N-phenyl-2-aminoethanol
- N-Methyl-N-phenyl-2-hydroxyethylamine
- NSC 9274
- SCHEMBL56003
- N-Methyl-N-(hydroxyethyl)aniline
- 93-90-3
- NSC-9274
- DTXSID9059094
- n-phenyl-n-methyl-ethanolamine
- BRN 2803140
- 2-(methyl(phenyl)amino)ethan-1-ol
- 4-12-00-00280 (Beilstein Handbook Reference)
- WLN: Q2N1&R
- CS-W017743
- AS-14307
- N-(hydroxyethyl)-N-methylaniline
- AKOS009067250
- F87320
- 2-N-Methylanilinoethanol
- N-Methyl-N-beta-hydroxyethylaniline
- SY051954
- 48PV5540EO
- NSC9274
- NS00039746
- 2(N-Methyl-N-phenyl amino)ethanol
- AI3-23878
- EN300-97784
- MFCD00020572
- 2-(Methylphenylamino)ethanol, 98%
- ?N-(2-Hydroxyethyl)-N-methylaniline
- Q27259164
- UNII-48PV5540EO
- N-Methyl-N-.beta.-hydroxyethylaniline
- EINECS 202-285-9
- hydroxyethylmethylaniline
- 2-(N-Fenyl-N-methylamino)ethanol [Czech]
- H0359
- 2-(Methylanilino)ethanol #
- DTXCID0048844
- N-Hydroxyethyl-N-Methyl Aniline
- Z138702688
- +Expand
-
- MFCD00020572
- VIIZJXNVVJKISZ-UHFFFAOYSA-N
- 1S/C9H13NO/c1-10(7-8-11)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3
- OCCN(C)C1C=CC=CC=1
Computed Properties
- 151.10000
- 1
- 2
- 3
- 151.099714
- 11
- 99.7
- 0
- 0
- 0
- 0
- 0
- 1
- 1.7
- nothing
- 0
- 23.5
Experimental Properties
- 1.11510
- 23.47000
- n20/D 1.573(lit.)
- 229 °C(lit.)
- Fahrenheit: 230 ° f
Celsius: 110 ° c - 2422
- Light yellow oily transparent liquid.
- Slightly soluble in water, soluble in ethanol and diethyl ether.
- 1.06 g/mL at 25 °C(lit.)
2-(N-Methylanilino)ethanol Security Information
- GHS07
- KL7175000
- 2
- S26-S36
- R36/37/38
- Xi
- NONH for all modes of transport
- H315,H319,H335
- P261,P305+P351+P338
- warning
- Store at room temperature
- 36/37/38
- Warning
2-(N-Methylanilino)ethanol Customs Data
- 2922199090
-
China Customs Code:
2922199090Overview:
2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-(N-Methylanilino)ethanol Price
2-(N-Methylanilino)ethanol Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Synthetic Circuit 3
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 30 min
- Iridium-catalyzed reductive amination of carboxylic acidsJournal of Catalysis, 2023, 418, 283-289,
Synthetic Circuit 4
1.2 Solvents: Water ; 5 min, cooled
- Application of N-Aryl Ethanolamines as N,O-Ligand in Nickel(II)-Catalyzed Carbon-Carbon Bond Formation in Heck Coupling ReactionsChemistrySelect, 2020, 5(33), 10387-10390,
Synthetic Circuit 5
- Tailored Cobalt-Catalysts for Reductive Alkylation of Anilines with Carboxylic Acids under Mild ConditionsAngewandte Chemie, 2018, 57(36), 11673-11677,
Synthetic Circuit 6
- Access to α-Amino Acid Esters through Palladium-Catalyzed Oxidative Amination of Vinyl Ethers with Hydrogen Peroxide as the Oxidant and Oxygen SourceAngewandte Chemie, 2017, 56(50), 15926-15930,
Synthetic Circuit 7
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 3 h, rt
- Boron-catalyzed N-alkylation of amines using carboxylic acidsAngewandte Chemie, 2015, 54(31), 9042-9046,
Synthetic Circuit 8
- Cu-catalyzed oxidative Povarov reactions between N-alkyl N-methylanilines and saturated oxa- and thiacyclesChemical Communications (Cambridge, 2015, 51(30), 6625-6628,
Synthetic Circuit 9
1.2 0 °C; 1 h, rt; 4 h, reflux; reflux → 0 °C
1.3 Reagents: Sodium chloride Solvents: Water
- Reversal of aryl bromide reactivity in Pd-catalyzed aryl amination reactions promoted by a hemilabile amino phosphine ligandTetrahedron, 2005, 61(41), 9822-9826,
Synthetic Circuit 10
Synthetic Circuit 11
1.2 Catalysts: N-Methyl-2-thiophenemethanamine Solvents: Water ; 0.5 h, 110 °C
1.3 Reagents: Potassium tert-butoxide Solvents: 1,4-Dioxane ; 20 h, 150 °C
- Ru-Catalyzed Switchable N-Hydroxyethylation and N-Acetonylation with Crude GlycerolChemSusChem, 2020, 13(8), 2007-2011,
Synthetic Circuit 12
1.2 Reagents: Ethyl acetate
- Preparation of substituted aniline derivatives as liver x-receptor modulators, World Intellectual Property Organization, , ,
Synthetic Circuit 13
1.2 Reagents: Acetic acid Solvents: 1,4-Dioxane ; 16 h, rt → 150 °C
- Direct hydroxyethylation of amines by carbohydrates via ruthenium catalysisGreen Chemistry, 2019, 21(11), 3127-3132,
Synthetic Circuit 14
- Betaine Catalysis for Hierarchical Reduction of CO2 with Amines and Hydrosilane To Form Formamides, Aminals, and MethylaminesAngewandte Chemie, 2017, 56(26), 7425-7429,
Synthetic Circuit 15
1.2 Reagents: Phenylsilane ; 18 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; rt; 3 h, rt
- General catalytic methylation of amines with formic acid under mild reaction conditionsChemistry - A European Journal, 2014, 20(26), 7878-7883,
Synthetic Circuit 16
- Method for preparing methylamine with aromatic amine, carbon dioxide and polymethylsiloxane via aminomethylation in the catalyst 2-(dodecyldimethylammonio)acetate, China, , ,
Synthetic Circuit 17
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 atm
- Scalable direct N-methylation of drug-like amines using 12CO2/13CO2 by simple inorganic base catalysisScience Bulletin, 2019, 64(11), 723-729,
Synthetic Circuit 18
Synthetic Circuit 19
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; rt
- Methylation of aromatic amines and imines using formic acid over a heterogeneous Pt/C catalystCatalysis Science & Technology, 2016, 6(16), 6172-6176,
2-(N-Methylanilino)ethanol Raw materials
- 2-Anilinoethanol
- Glycine,N-methyl-N-phenyl-, ethyl ester
- Glycerol
- D(+)-Xylose
- Iodoethanol
- Ethylene Oxide
- Ethylene Carbonate
2-(N-Methylanilino)ethanol Preparation Products
2-(N-Methylanilino)ethanol Suppliers
2-(N-Methylanilino)ethanol Related Literature
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1. 171. Reaction of αβ-unsaturated acid chlorides with alcohols in the presence of tertiary aminesP. W. Hickmott J. Chem. Soc. 1964 883
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Shannon Thoonen,Hui Min Tay,Carol Hua Chem. Commun. 2022 58 4512
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Vaishali Vajpayee,Hyunuk Kim,Anurag Mishra,Partha Sarathi Mukherjee,Peter J. Stang,Min Hyung Lee,Hwan Kyu Kim,Ki-Whan Chi Dalton Trans. 2011 40 3112
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Sebastian Püschel,Enes Hammami,Thorsten R?sler,Kira R. Ehmann,Andreas J. Vorholt,Walter Leitner Catal. Sci. Technol. 2022 12 728
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Edwin C. Constable,Kate Harris,Catherine E. Housecroft,Markus Neuburger,Jennifer A. Zampese Dalton Trans. 2011 40 11441
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A. Balamurugan,Hyung-il Lee Polym. Chem. 2014 5 4446
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Junye Li,Chenggen Wang,Xiaoyan Li,Hongjian Sun Dalton Trans. 2012 41 8715
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Maurizio Selva,Alvise Perosa,Massimo Fabris Green Chem. 2008 10 1068
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Chong-Bok Yoon,Hong-Ku Shim J. Mater. Chem. 1999 9 2339
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Hengyu Feng,Fei Yu,Yu Zhou,Ming Li,Linghan Xiao,Yuhui Ao RSC Adv. 2020 10 33675